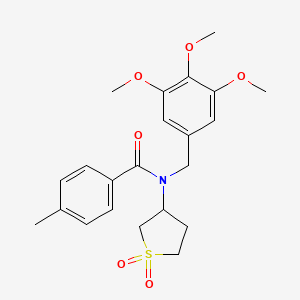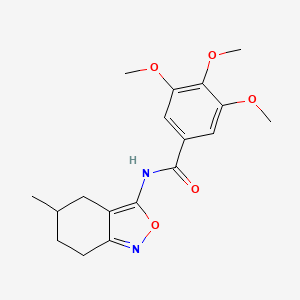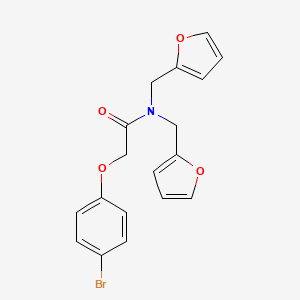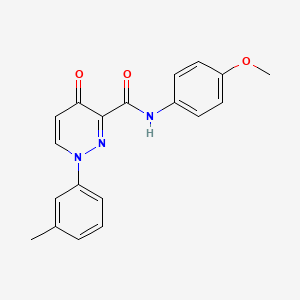![molecular formula C22H23NO5 B11389905 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11389905.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-3,4-dimethoxyphenethylamine , is a chemical compound with the following properties:
Molecular Formula: C12H17NO3
Molecular Weight: 223.2683 g/mol
IUPAC Standard InChI: InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3,(H,13,14)
Preparation Methods
Synthetic Routes: The synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide involve acetylation of 3,4-dimethoxyphenethylamine. The reaction typically proceeds as follows:
Acetylation: The amine group of 3,4-dimethoxyphenethylamine reacts with acetic anhydride or acetyl chloride to form the N-acetyl derivative.
Chromene Formation: The N-acetyl-3,4-dimethoxyphenethylamine undergoes cyclization to yield the chromene ring system.
Industrial Production: Industrial production methods for this compound are not widely documented, as it is primarily used in research and not for large-scale applications.
Chemical Reactions Analysis
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the carbonyl group or other functional groups.
Substitution: Substitution reactions may occur at the aromatic ring or other reactive sites. Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Biological Studies: It may serve as a probe to investigate biological pathways.
Chemical Research: Scientists study its reactivity and properties.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide is unique, similar compounds include:
3,4-Dimethoxyphenethylamine: The parent compound without the acetyl group.
Other Chromenes: Related compounds with similar ring systems.
Properties
Molecular Formula |
C22H23NO5 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H23NO5/c1-4-14-5-7-18-16(11-14)17(24)13-21(28-18)22(25)23-10-9-15-6-8-19(26-2)20(12-15)27-3/h5-8,11-13H,4,9-10H2,1-3H3,(H,23,25) |
InChI Key |
ZNOJBBBSQWNURN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propan-2-yl-3-propylurea](/img/structure/B11389825.png)
![2-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11389833.png)

![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)pyrimidine-4-carboxamide](/img/structure/B11389841.png)
![3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11389846.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11389850.png)
![2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide](/img/structure/B11389859.png)
![N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B11389866.png)

![Dimethyl (2-benzyl-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl)phosphonate](/img/structure/B11389886.png)
![3,4,5-trimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B11389893.png)

![4-butoxy-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11389903.png)

